2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide
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Overview
Description
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and the steps involved in the synthesis .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, reactivity, and spectral properties .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives for Anti-inflammatory Activity : A study by K. Sunder & Jayapal Maleraju (2013) focused on synthesizing derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide, showing significant anti-inflammatory activities.
- Formation of Pyrimido[5,4-b]indole Derivatives : Research by A. S. Shestakov et al. (2009) detailed the reactions of methyl 3-amino-1H-indole-2-carboxylates with various compounds, leading to the formation of 5H-pyrimido[5,4-b]indole derivatives.
Medical and Biological Research
- Discovery of Potent Pyridazinoindole Ligands for Imaging : A study by Y. Cheung et al. (2014) achieved a novel synthesis of a translocator protein ligand, SSR180575, for potential use in molecular imaging of glioma.
- Synthesis and Antibacterial Evaluation : Research by B. Debnath & S. Ganguly (2015) synthesized acetamide derivatives showing promising antibacterial and antifungal activities.
Pharmaceutical and Drug Development
- Radiosynthesis for Imaging TSPO : A paper by C. Thominiaux et al. (2010) discussed the isotopic labeling of SSR180575, a pyridazinoindole series ligand, for imaging neuroinflammation with PET.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2/c1-16-7-10-22-19(11-16)24-25(26(34)31(15-29-24)13-17-5-3-2-4-6-17)32(22)14-23(33)30-18-8-9-21(28)20(27)12-18/h2-12,15H,13-14H2,1H3,(H,30,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDJSUGLPBFAGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC(=C(C=C5)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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